molecular formula C15H21BrO3 B1665145 Aplysistatin CAS No. 62003-89-8

Aplysistatin

Cat. No. B1665145
CAS RN: 62003-89-8
M. Wt: 329.23 g/mol
InChI Key: BEMNKPXNGWTBLQ-ASHKBJFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysistatin is a bromosesquiterpene derived from sea mollusks.

Scientific Research Applications

Biomimetic Synthesis

Aplysistatin, a marine antineoplastic agent, has been a subject of interest in biomimetic synthesis. Shieh and Prestwich (1982) demonstrated the enantiospecific preparation of aplysistatin, highlighting a key biomimetic cyclization step. This study points towards the synthetic potential of aplysistatin in pharmaceutical applications, particularly in antineoplastic therapy (H. Shieh & G. Prestwich, 1982).

Marine-Derived Sesquiterpenoids

The study by Paul and Fenical (1980) explored monocyclofarnesol-derived sesquiterpenoids from the red marine alga, including aplysistatin. They revealed the potential of aplysistatin and related compounds in marine pharmacology, which could have implications in the development of new therapeutic agents (V. Paul & W. Fenical, 1980).

Additional Biomimetic Approaches

Tanaka, Otsuka, and Yamashita (1984) detailed another biomimetic synthesis of aplysistatin, emphasizing the versatility of synthetic approaches for this compound. This synthesis involved a Wittig reaction and subsequent treatments leading to the production of aplysistatin, further underscoring its synthetic accessibility for research and therapeutic uses (A. Tanaka, S. Otsuka & K. Yamashita, 1984).

properties

CAS RN

62003-89-8

Product Name

Aplysistatin

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

(5aS,7S,9aS,10aR)-7-bromo-6,6,9a-trimethyl-5,5a,7,8,9,10a-hexahydro-1H-furo[3,4-b][1]benzoxepin-3-one

InChI

InChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3/t10-,11-,12-,15-/m0/s1

InChI Key

BEMNKPXNGWTBLQ-ASHKBJFXSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H](O2)COC3=O)(C)C)Br

SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C

Appearance

Solid powder

Other CAS RN

62003-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aplysistatin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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